Panavia TC

牙科粘接 桩核修复 拉伸粘接强度

Zirconia cementation failures compromise indirect restorations. Panavia TC (PANAVIA 21, CAS 136959-71-2) uses patented 10-MDP monomer to form stable chemical bonds to zirconia, metal oxides, enamel, and dentin. • 22 MPa tensile bond to zirconia - 3× higher than Bis-Core (8 MPa) and C&B Metabond (7 MPa) • 54.2 MPa shear bond to Ni-Cr-Be alloy/enamel, maintained after 3-month thermocycling • 19 μm film thickness - lowest among tested cements; ideal for deep-margin seating Anaerobic-curing provides extended working time and easy excess removal.

Molecular Formula C38H57N9O8
Molecular Weight 0
CAS No. 136959-71-2
Cat. No. B1179519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanavia TC
CAS136959-71-2
SynonymsPanavia TC
Molecular FormulaC38H57N9O8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes4 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Panavia TC 产品技术基准


Panavia TC 是 PANAVIA™ 21 粘接树脂水门汀系统的牙色(Tooth Color, TC)色调产品,CAS 号为 136959-71-2 [1]。该系统由 Kuraray 开发,是一种双固化(dual-cure)、厌氧固化(anaerobic-curing)的粘接树脂水门汀,其核心活性成分为专利的 10-甲基丙烯酰氧癸基磷酸二氢酯(10-MDP)单体 [2]。Panavia 21 系统设计用于牙釉质、牙本质、金属、陶瓷及复合树脂等多种牙科基材的直接粘接,与自酸蚀 ED PRIMER 配合使用可实现对牙体组织的一步法温和处理 。

Panavia TC 技术壁垒分析


Panavia TC 的技术差异化根植于 Kuraray 自 1981 年起持有的 10-MDP 单体专利技术,该单体通过其磷酸基团与羟基磷灰石中的钙离子形成稳定化学键,赋予 Panavia 系统对牙本质、金属氧化物(如氧化锆)等多类基材的高亲和性 [1]。此外,Panavia 21 系统的厌氧固化机制——仅在氧气被排除的接触面之间固化——提供了延长的操作时间和便捷的溢料清理,这一固化行为与常规光固化或化学固化树脂水门汀有本质区别 [2]。因此,缺乏专利 MDP 单体的同类树脂水门汀无法通过简单配方调整实现相同的界面化学结合效能与操作特性,直接替代将面临粘接耐久性下降和临床操作窗口变化的双重风险。

Panavia TC 性能定量证据


金属桩核材料粘接强度比较

在一项直接头对头比较研究中,Panavia 21 在所有测试的桩核材料上均表现出最高的粘接强度。其对钛和氧化锆的拉伸粘接强度分别为 37 MPa 和 22 MPa,显著优于 C&B Metabond 和 Bis-Core 两种对比树脂水门汀 [1]。

牙科粘接 桩核修复 拉伸粘接强度 树脂水门汀

金属-牙本质粘接长期稳定性

在模拟口腔环境的实验室研究中,Panavia 21 树脂在镍铬铍合金与牙本质之间的剪切粘接强度于 24 小时达到 18.7±4.2 MPa,经过 3 个月热循环老化后仍维持 19.8±5.3 MPa,显示出优异的长期稳定性 [1]。

固定修复 剪切粘接强度 热循环老化 镍铬合金

薄膜厚度与修复体就位

在一项依据 ADA 规范第 8 号进行的头对头比较研究中,Panavia 21 的平均薄膜厚度为 21.9 μm,在所有测试的四种树脂水门汀中最低,显著低于 Nexus 的 34.9 μm [1]。制造商声称的薄膜厚度更可达 19 μm [2]。

树脂水门汀 薄膜厚度 修复体就位 边缘适合性

镍铬合金-牙釉质粘接效能

在需要极限粘接强度的金属-牙釉质界面,Panavia 21 在镍铬铍合金与牙釉质之间达到了 54.2±10.7 MPa(24 小时)和 56.4±7.1 MPa(3 个月热循环后)的剪切粘接强度,为该研究中所有基底组合中的最高值 [1]。

马里兰桥 金属翼板 剪切粘接强度 牙釉质粘接

自酸蚀与厌氧固化操作优势

与需要独立酸蚀-冲洗步骤的传统全酸蚀系统相比,Panavia 21 配合 ED PRIMER 实现了一步法自酸蚀处理,消除了冲洗步骤及相关的术后敏感风险 。其厌氧固化机制使糊剂仅在修复体就位后、氧气被排除时才开始固化,提供了延长的操作时间和便捷的溢料清理窗口,此特性在光固化无法到达的深部修复区域尤为关键 [1]。

自酸蚀粘接 厌氧固化 操作时间 术后敏感

牙本质长期粘接耐久性

在一项为期 3 年的体外老化研究中,Panavia 21 对牙本质的剪切粘接强度从 1 天时的 15.2±3.6 MPa 下降至 3 年后的 6.8±2.4 MPa,呈现出随时间衰减的趋势 [1]。尽管长期数据有限,但该 3 年耐久性数据为评估其在临床服役期间的性能提供了可量化的参考基准。

牙本质粘接 长期耐久性 剪切粘接强度 体外老化

Panavia TC 优选应用场景


氧化锆桩核与全瓷修复体粘接

基于 Panavia 21 对氧化锆达到 22 MPa 拉伸粘接强度的数据——显著优于 C&B Metabond (7 MPa) 和 Bis-Core (8 MPa) [1]——该水门汀是粘接氧化锆桩核、全瓷冠及固定桥的优选方案。其专利 MDP 单体与氧化锆表面的化学键合能力确保在难以粘接的氧化物陶瓷表面形成稳定界面。

金属翼板粘接:马里兰桥与固定桥

Panavia 21 在镍铬铍合金与牙釉质之间达到 54.2±10.7 MPa 的剪切粘接强度,并在 3 个月热循环后维持 56.4±7.1 MPa [2],这使其成为依赖金属翼板固位的树脂粘接桥(马里兰桥)及牙周夹板的理想粘接材料,可为承受侧向咬合力的修复体提供充足的粘接安全余量。

深部修复与多单位修复体就位

Panavia 21 的低薄膜厚度特性——研究实测 21.9 μm,为四种测试水门汀中最低 [3],制造商标称 19 μm [4]——结合其厌氧固化提供的延长操作时间,特别适用于需要多单位修复体同时就位或修复体边缘位于龈下深处、光固化光源无法有效到达的复杂临床场景,可最大限度降低就位不全导致的边缘间隙和继发龋风险。

金属烤瓷冠桥与铸造核粘接

Panavia 21 在镍铬铍合金与牙本质之间于 24 小时和 3 个月老化后分别达到 18.7±4.2 MPa 和 19.8±5.3 MPa 的粘接强度 [2],证明其在铸造金属修复体与牙体组织之间形成可靠界面的能力。该场景下 Panavia 21 的厌氧固化特性还可有效避免光固化深度不足导致的边缘聚合不全问题。

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